molecular formula C17H12ClN3O3 B2907014 (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide CAS No. 444097-92-1

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide

Cat. No.: B2907014
CAS No.: 444097-92-1
M. Wt: 341.75
InChI Key: QTUHOHIWUVUDMO-JYRVWZFOSA-N
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Description

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide is a synthetic acrylonitrile derivative offered for research purposes. This compound belongs to a class of chemicals known as 2-phenylacrylonitriles, which have demonstrated significant potential in biomedical research, particularly as a starting material or intermediate in the synthesis of novel heterocyclic compounds with targeted biological activity . Its molecular structure, featuring a chloro-nitroaniline moiety and a cyanoacrylamide group, is frequently explored in the development of pharmacologically active agents. Research into analogous compounds has shown promising antimicrobial properties against various bacterial and fungal strains . Furthermore, structurally similar 2-phenylacrylonitriles are being actively investigated in oncology research, having shown selective cytotoxicity against cancerous cell lines, such as breast cancer MCF-7 cells, by targeting the Aryl hydrocarbon Receptor (AhR) . The Z-configuration (or cis-geometry) of the acrylamide double bond, confirmed in related furan-based structures through X-ray crystallography, is crucial for its spatial orientation and potential interactions in biological systems . This product is intended for use in experimental applications exclusively and is not for diagnostic, therapeutic, or any other human use. Researchers can employ this chemical for building complex heterocyclic frameworks like pyrazoles and thiophenes, which are core structures in many pharmaceutical agents .

Properties

IUPAC Name

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-11-2-4-12(5-3-11)8-13(10-19)17(22)20-15-7-6-14(18)9-16(15)21(23)24/h2-9H,1H3,(H,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUHOHIWUVUDMO-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and p-tolualdehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chloro-2-nitroaniline and p-tolualdehyde in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired acrylamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can introduce a variety of functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide exhibit promising anticancer properties. Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this class have been tested against various cancer cell lines, demonstrating effective cytotoxicity at low concentrations.

Mechanism of Action
The mechanism by which (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell signaling pathways that regulate growth and survival. This inhibition leads to decreased phosphorylation of key proteins, ultimately triggering cell death.

Agricultural Applications

Pesticide Development
The compound has been investigated for its potential use as a pesticide. Its structural features suggest that it may interact with insect neurotransmitter systems, leading to neurotoxic effects on pests. Preliminary studies have shown that formulations containing this compound can effectively reduce pest populations in agricultural settings.

Herbicidal Properties
In addition to its insecticidal potential, (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide has been explored for its herbicidal properties. Laboratory tests indicate that it can inhibit the growth of certain weed species by interfering with their metabolic pathways.

Material Science

Polymer Synthesis
This compound can serve as a monomer in the synthesis of novel polymers with tailored properties. Its ability to form cross-linked structures makes it suitable for applications in coatings and adhesives. Research has demonstrated that polymers derived from (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide exhibit enhanced mechanical strength and thermal stability.

Nanomaterials
The incorporation of this compound into nanomaterials has been studied for various applications, including drug delivery systems and sensors. The unique properties of nanomaterials allow for improved bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide on breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Agricultural Field Trials

Field trials conducted by agricultural researchers assessed the efficacy of a pesticide formulation containing (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide against aphid infestations on crops. The trials demonstrated a reduction in pest populations by over 70%, highlighting its potential as an effective pest management solution.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide with structurally and functionally related acrylamide derivatives, focusing on physicochemical properties, bioactivity, and synthesis.

Structural Analogs and Physicochemical Properties

Compound Name Key Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
2-cyano-3-(p-tolyl)acrylamide (5) p-tolyl, cyano 147–149 94–99 IR: 3416 (–NH), 2224 (–CN), 1704 (–CO); <sup>1</sup>H NMR: δ 8.29 (vinylic-H)
4g 2-nitro-phenyl, chromen-8-yl Not reported Not given IR: 3430 (–OH), 2230 (–CN); <sup>1</sup>H NMR: δ 11.87 (–OH)
5012 4-nitrophenyl, p-tolyl, N-propyl 206–207 89 IR: 1704 (–CO); <sup>1</sup>H NMR: δ 8.9 (styryl protons)
15 (quinoline derivative) 4-hydroxy-3-methoxyphenyl, quinoline Not reported Not given IC50 = 29.8 μmol L<sup>–1</sup> (MCF7 cells)

Key Observations:

  • The nitro group in 5012 and 4g contributes to electron-withdrawing effects, stabilizing the acrylamide backbone and modulating reactivity .
  • The chloro substituent in the target compound may enhance bioactivity by increasing lipophilicity and resistance to metabolic degradation, as seen in chlorophenyl-containing anticancer agents .

Biological Activity

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, including antibacterial, antifungal, and anti-inflammatory properties.

Chemical Structure

The compound belongs to the class of cyanoacrylamides, characterized by the presence of a cyano group and an acrylamide backbone. Its structure can be represented as follows:

 Z N 4 chloro 2 nitrophenyl 2 cyano 3 p tolyl acrylamide\text{ Z N 4 chloro 2 nitrophenyl 2 cyano 3 p tolyl acrylamide}

Antibacterial Activity

Research indicates that compounds similar to (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide exhibit significant antibacterial properties. For instance, studies on related cyanoacrylamides have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against strains such as E. coli, S. aureus, and B. subtilis .

CompoundMIC (µM)Bacterial Strain
Compound A5.64S. aureus
Compound B8.33E. coli
Compound C11.29S. typhi

Antifungal Activity

In addition to antibacterial effects, the compound has been tested for antifungal activity, particularly against Candida albicans. The MIC values observed for related compounds were between 16.69 to 78.23 µM, indicating moderate antifungal efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide has been explored through in vitro assays that measure the modulation of cytokine production and cell viability in macrophage cultures. In vivo studies have demonstrated that similar compounds can significantly reduce the levels of pro-inflammatory cytokines such as IL-1β and TNFα at concentrations of 25 and 50 μM .

Study on Antibacterial Properties

A recent study evaluated the antibacterial activity of several cyanoacrylamides, including derivatives of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide. The results indicated that modifications in the phenyl ring significantly influenced the antibacterial efficacy, with specific substitutions enhancing activity against resistant strains of bacteria .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds in animal models of induced inflammation. The results revealed a marked decrease in paw edema and inflammatory markers in treated groups compared to controls, suggesting a promising therapeutic role for this class of compounds in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide?

  • Synthesis : The compound can be synthesized via a multi-step pathway involving Knoevenagel condensation between 4-chloro-2-nitroaniline and activated acrylonitrile derivatives. Key steps include the formation of the acrylamide backbone through nucleophilic addition, followed by Z-isomer stabilization via steric hindrance or solvent polarity adjustments .
  • Characterization :

  • IR Spectroscopy : Confirm functional groups: cyano (–CN) at ~2224 cm⁻¹, nitro (–NO₂) at ~1520–1350 cm⁻¹, and acrylamide carbonyl (C=O) at ~1704 cm⁻¹ .
  • NMR : Vinylic protons appear as singlets at δ 8.29 ppm (¹H), while aromatic protons from the p-tolyl group resonate at δ 7.31–7.87 ppm. The Z-configuration is confirmed by coupling constants and NOESY correlations .

Q. How can researchers validate the purity and stereochemistry of this compound?

  • Purity : Use HPLC with a reverse-phase C18 column (mobile phase: acetonitrile/water gradient) to achieve >95% purity.
  • Stereochemistry : Single-crystal X-ray diffraction (SC-XRD) with software like OLEX2 or WinGX resolves the Z-configuration. Computational validation via DFT-based geometry optimization (e.g., Gaussian 09) aligns experimental and theoretical bond angles .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against C. albicans or A. niger using broth microdilution. Compare results to fluconazole controls, noting activity thresholds (e.g., MIC ≤ 25 µg/mL) .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., Anthrax Lethal Factor inhibition ).

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, cyano) influence its reactivity and bioactivity?

  • Reactivity : The electron-withdrawing nitro group enhances electrophilicity at the acrylamide β-carbon, facilitating nucleophilic attacks (e.g., thiol-Michael additions). DFT calculations show a LUMO energy of −2.3 eV at the β-position, correlating with kinetic reactivity .
  • Bioactivity : Nitro groups improve membrane permeability (logP ~3.2), while the cyano group stabilizes target binding via dipole interactions (e.g., with kinase ATP-binding pockets) .

Q. How can contradictory data in biological assays be resolved?

  • Case Study : Discrepancies in herbicidal vs. anticancer activity may arise from assay conditions (e.g., pH-dependent solubility). Mitigation strategies:

  • Use standardized solvents (DMSO with ≤0.1% v/v) to avoid aggregation.
  • Validate target engagement via SPR or ITC to confirm binding specificity .

Q. What computational tools predict its interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., HER2 kinase). Key residues (e.g., Lys721) form hydrogen bonds with the acrylamide carbonyl .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2.0 Å indicates stable complexes .

Methodological Notes

  • Stereochemical Purity : Chiral HPLC (Chiralpak IA column) resolves E/Z isomers. Retention times: Z-isomer = 12.3 min, E-isomer = 14.7 min .
  • Cytotoxicity Assays : Use the SRB assay for adherent cells; IC₅₀ values derived from dose-response curves (GraphPad Prism nonlinear regression).

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